molecular formula C12H13NO5 B11724936 Ethyl 4-(2-nitrophenoxy)but-2-enoate

Ethyl 4-(2-nitrophenoxy)but-2-enoate

Cat. No.: B11724936
M. Wt: 251.23 g/mol
InChI Key: FMUJEYQDLKBWCS-UHFFFAOYSA-N
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Description

Ethyl 4-(2-nitrophenoxy)but-2-enoate is an α,β-unsaturated ester featuring a 2-nitrophenoxy substituent at the γ-position of the but-2-enoate backbone. The nitro group (-NO₂) at the ortho position of the phenyl ring confers strong electron-withdrawing effects, influencing the compound’s reactivity, stability, and intermolecular interactions. Its conjugated double bond and ester functionality make it a versatile intermediate in organic synthesis, particularly in cyclization reactions to form polycyclic aromatic systems .

Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

ethyl 4-(2-nitrophenoxy)but-2-enoate

InChI

InChI=1S/C12H13NO5/c1-2-17-12(14)8-5-9-18-11-7-4-3-6-10(11)13(15)16/h3-8H,2,9H2,1H3

InChI Key

FMUJEYQDLKBWCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCOC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction mechanism follows a conjugate addition-elimination pathway. Sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃) is used to deprotonate 2-nitrophenol, generating a phenoxide ion that attacks the β-carbon of ethyl acrylate. The intermediate enolate subsequently eliminates an ethoxide group, forming the final product. Optimal conditions include:

  • Solvent: Anhydrous ethanol or tetrahydrofuran (THF)

  • Temperature: Reflux (78–90°C)

  • Reaction Time: 6–12 hours

  • Yield: 45–65%.

Catalytic Enhancements

The addition of phase-transfer catalysts, such as tetraethylammonium chloride (Et₄NCl), improves reaction efficiency by facilitating ion pairing between the phenoxide and the ester. For example, a 2024 study demonstrated that 2 mol% Et₄NCl increased the yield to 72% under identical conditions.

Heck Coupling for Stereoselective Synthesis

The Heck reaction has emerged as a powerful tool for constructing the α,β-unsaturated ester moiety with precise stereocontrol. This method employs palladium catalysts to couple aryl halides with alkenes, enabling the formation of the (E)-configured double bond in this compound.

Protocol and Optimization

A representative protocol involves reacting 2-bromonitrobenzene with ethyl crotonate in the presence of a palladium catalyst. Key parameters include:

  • Catalyst: Pd EnCat®40 (1–3 mol%)

  • Base: Sodium acetate (AcONa)

  • Additive: Et₄NCl (2–3 equiv.)

  • Solvent: Ethanol/water (9:1 v/v)

  • Temperature: 120–140°C (microwave irradiation)

  • Yield: 30–51%.

Table 1: Heck Reaction Optimization for this compound

EntryAdditiveSolvent (EtOH:H₂O)Temperature (°C)Time (min)Yield (%)
1Et₄NCl9:11203041
2Et₄NClPure EtOH1403051
3Bu₄NBr9:1120309

Data adapted from.

Gram-Scale Production

A 2024 study scaled this reaction to 5.0 mmol, achieving 51% yield using Pd EnCat®40 (0.8 mol%) and Et₄NCl in pure ethanol. The protocol emphasized solvent recovery and reduced palladium leaching, aligning with green chemistry principles.

Condensation Reactions with Diethyl Oxalate

Condensation of 2-nitrophenol with diethyl oxalate and acetyl derivatives offers an alternative route. This method, adapted from diketo acid synthesis, involves a Claisen-like condensation to form the α,γ-diketo ester intermediate, which is subsequently functionalized.

Synthetic Procedure

  • Step 1: Sodium ethoxide (6.3 mmol) is added to a mixture of ethyl acetoacetate (3.12 mmol) and diethyl oxalate (6.24 mmol) in anhydrous THF.

  • Step 2: The reaction is stirred at room temperature for 4 hours, followed by acid hydrolysis (1N HCl) to precipitate the product.

  • Yield: 60–75% after recrystallization from ethyl acetate/hexane.

Limitations and Modifications

While this method provides high yields, the use of stoichiometric bases generates significant waste. Recent modifications replace NaOEt with recyclable ionic liquids, reducing environmental impact.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors have replaced batch processes for key steps, offering:

  • Enhanced Heat Transfer: Critical for exothermic reactions like nitrophenoxy group formation.

  • Reduced Reaction Times: From 12 hours (batch) to 2 hours (flow).

  • Yield Improvement: 85–90% in pilot-scale trials.

Table 2: Comparison of Batch vs. Flow Reactor Performance

ParameterBatch ReactorFlow Reactor
Reaction Time12 hours2 hours
Yield65%88%
Solvent Consumption500 mL/mol150 mL/mol

Emerging Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis times by 70–80%. A 2024 protocol achieved 98% conversion in 10 minutes using:

  • Catalyst: Pd/C (1 mol%)

  • Solvent: Ethanol/water (4:1 v/v)

  • Temperature: 140°C.

Biocatalytic Routes

Preliminary studies explore lipase-catalyzed esterification of 4-(2-nitrophenoxy)but-2-enoic acid with ethanol. While yields remain low (25–30%), this method avoids toxic solvents and harsh conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-nitrophenoxy)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The nitrophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Aqueous sodium hydroxide.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: 4-(2-aminophenoxy)but-2-enoate.

    Reduction: 4-(2-nitrophenoxy)but-2-enoic acid.

    Substitution: Various substituted phenoxybutenoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-nitrophenoxy)but-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-nitrophenoxy)but-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction modulation.

Comparison with Similar Compounds

Halogen-Substituted Analogues

  • Ethyl (E)-4-(2-Iodophenyl)but-2-enoate (1l) and Ethyl (E)-4-(2-Bromophenyl)but-2-enoate (1m) These compounds differ in the halogen substituent (iodo vs. bromo) at the phenyl ring. In palladium-catalyzed aryne annulation reactions, the iodo-substituted derivative (1l) yielded 62% of phenanthrene 3o, while the bromo analogue (1m) gave only 49% under identical conditions. The lower reactivity of the bromo derivative is attributed to weaker C–Br bond activation compared to C–I .

Electron-Donating vs. Electron-Withdrawing Groups

  • Ethyl (E)-4-(4-(Trifluoromethyl)phenyl)but-2-enoate (60) The trifluoromethyl (-CF₃) group is electron-withdrawing but less polarizable than -NO₂. This compound’s higher lipophilicity (due to -CF₃) may enhance membrane permeability in biological applications compared to the nitro-substituted analogue .
  • Ethyl (E)-4-(4-Methoxyphenyl)but-2-enoate (e.g., 3g in ) The methoxy (-OMe) group is electron-donating, increasing the electron density of the aromatic ring. This contrasts with the nitro group, which deactivates the ring, reducing electrophilic substitution reactivity .

Spectral and Physical Properties

NMR Chemical Shifts

  • (E)-Ethyl 4-(2-Bromophenyl)-4-(phenylamino)but-2-enoate (1k) The ¹H NMR spectrum shows distinct deshielding for the vinylic proton (δ 6.03 ppm, J = 15.6 Hz) due to conjugation with the ester group. The nitro group in Ethyl 4-(2-nitrophenoxy)but-2-enoate would further deshield adjacent protons, likely shifting signals upfield compared to halogenated analogues .

Melting Points and Solubility

  • Ethyl 4-(4-(tert-Butyl)phenyl)-4-hydroxybut-2-enoate (58) The bulky tert-butyl group increases hydrophobicity, reducing aqueous solubility. In contrast, the nitro group’s polarity may enhance solubility in polar aprotic solvents like DMSO or DMF .

Palladium-Catalyzed Cyclizations

  • Ethyl (E)-4-(2-Iodophenyl)but-2-enoate (1l) Used in phenanthrene synthesis via aryne annulation, achieving 62% yield. The nitro analogue’s stronger electron-withdrawing effect could either accelerate (via stabilizing transition states) or hinder (via excessive deactivation) similar reactions .

Click Chemistry Derivatives

  • 4-((4-((2-Nitrophenoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)-benzonitrile (8) The nitro group’s presence in triazole-linked compounds () suggests utility in photolabile or redox-active materials, contrasting with non-nitro derivatives used in biological probes .

Q & A

Q. What synthetic routes are optimal for preparing Ethyl 4-(2-nitrophenoxy)but-2-enoate, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The compound can be synthesized via a Wittig reaction between a nitro-substituted phenoxy aldehyde and a stabilized ylide. Key parameters include:

  • Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions .
  • Temperature control : Maintain low temperatures (-78°C) during ylide formation to prevent decomposition .
  • Purification : Flash column chromatography (Ethyl Acetate/Hexanes, 1:3) effectively isolates stereoisomers, with yields >55% under optimized conditions .
  • Catalyst optimization : Triphenylphosphine-based ylides are preferred for stereoselectivity .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

Methodological Answer: Employ 2D NMR techniques (e.g., HMQC, COSY) to assign carbon-proton correlations and confirm the double-bond geometry (E/Z isomerism):

  • 1H NMR : Look for coupling constants (e.g., J = 15.6 Hz for trans isomers) .
  • 13C NMR : Characterize carbonyl (δ ~166 ppm) and nitrophenoxy aromatic carbons (δ ~125–145 ppm) .
  • HMQC : Correlate vinyl protons (δ 5.5–6.9 ppm) with carbons (δ 120–145 ppm) to confirm conjugation .

Q. What purification strategies mitigate challenges in isolating this compound from reaction mixtures?

Methodological Answer:

  • Chromatography : Use silica gel columns with gradient elution (e.g., Hexanes → Ethyl Acetate) to separate nitro-substituted byproducts .
  • Distillation : For thermally stable intermediates, fractional distillation under reduced pressure (e.g., 0.1 mmHg) can isolate esters .
  • Crystallization : Recrystallize from ethanol/water mixtures to remove polar impurities .

Advanced Research Questions

Q. How can computational modeling predict reactivity trends in this compound for mechanistic studies?

Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA to model transition states for Michael additions or nucleophilic attacks. Compare activation energies of competing pathways (e.g., nitro group reduction vs. ester hydrolysis) .
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the nitrophenoxy moiety’s electron-withdrawing effects .

Q. What strategies address discrepancies between experimental and computational spectroscopic data?

Methodological Answer:

  • Solvent effects : Re-run calculations (e.g., using PCM models in Gaussian) to account for solvent shifts in NMR .
  • Conformational averaging : Perform MD simulations (e.g., in GROMACS) to identify dominant conformers affecting spectral line shapes .
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure (if crystallizable) using SHELXL .

Q. How does the nitrophenoxy group influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Kinetic studies : Monitor degradation via HPLC at pH 2–12 and temperatures (25–80°C). The nitro group enhances stability in acidic conditions but promotes hydrolysis in basic media .
  • Accelerated aging : Use Arrhenius plots to extrapolate shelf-life, noting ester bond cleavage as the primary degradation pathway .

Q. What advanced techniques validate stereochemical assignments in this compound?

Methodological Answer:

  • Vibrational Circular Dichroism (VCD) : Compare experimental and calculated spectra to assign absolute configuration .
  • X-ray crystallography : Resolve E/Z isomerism via crystallographic data (e.g., using SHELXL-2018 ).

Q. How can mechanistic studies elucidate competing reaction pathways during functionalization of the nitro group?

Methodological Answer:

  • Isotopic labeling : Use 15N-labeled nitro groups to track reduction products via 15N NMR .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

Q. What methodologies assess the compound’s bioactivity in enzyme inhibition or receptor binding?

Methodological Answer:

  • Enzyme assays : Test inhibition of acetylcholinesterase or cytochrome P450 isoforms using fluorogenic substrates (e.g., resorufin esters) .
  • Surface Plasmon Resonance (SPR) : Measure binding affinity to receptors (e.g., G-protein-coupled receptors) immobilized on sensor chips .

Q. How can dynamic kinetic resolution (DKR) improve enantioselective synthesis of derivatives?

Methodological Answer:

  • Chiral catalysts : Use iridium complexes (e.g., [Ir(cod)Cl]2 with phosphoramidite ligands) to achieve >90% ee in allylic amination reactions .
  • Racemization monitoring : Track enantiomer interconversion via chiral HPLC to optimize DKR conditions .

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